Einecs 278-650-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77256-87-2 |

|---|---|

Molecular Formula |

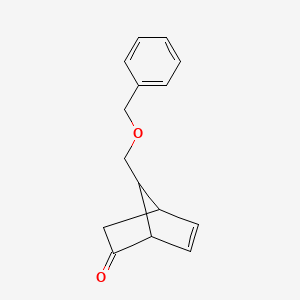

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

7-(phenylmethoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |

InChI |

InChI=1S/C15H16O2/c16-15-8-12-6-7-13(15)14(12)10-17-9-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2 |

InChI Key |

LSDGHFTXHLNHLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC(C2COCC3=CC=CC=C3)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Einecs 278-650-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound identified by Einecs number 278-650-1. The substance is chemically defined as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene , with the corresponding CAS number 77256-87-2 . This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biological pathway information.

Chemical Identity

-

Einecs Number: 278-650-1

-

CAS Number: 77256-87-2

-

IUPAC Name: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

-

Molecular Formula: C₁₅H₁₈O

-

Molecular Weight: 214.30 g/mol

-

Chemical Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)

Physical and Chemical Properties

| Property | Bicyclo[2.2.1]hept-2-ene (Analogue Data) | syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (Predicted) |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Molecular Weight | 94.15 g/mol | 214.30 g/mol |

| Boiling Point | 96 °C | Expected to be significantly higher due to increased molecular weight and polarity. |

| Melting Point | 44-46 °C | Expected to be a liquid at room temperature. |

| Density | 0.95 g/cm³ | Expected to be slightly higher than the parent compound. |

| Solubility | Insoluble in water; soluble in organic solvents. | Expected to have low water solubility but good solubility in common organic solvents like ethanol, ether, and acetone. |

Experimental Protocols

Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

The synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene can be achieved via a Diels-Alder reaction between cyclopentadiene and benzyl allyl ether.

Materials:

-

Dicyclopentadiene

-

Benzyl allyl ether

-

High-pressure reaction vessel

-

Distillation apparatus

-

Organic solvents (e.g., diethyl ether, hexane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to yield cyclopentadiene monomer. This is typically achieved by heating dicyclopentadiene to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.

-

Diels-Alder Reaction: The freshly prepared cyclopentadiene is immediately reacted with an equimolar amount of benzyl allyl ether in a sealed high-pressure reaction vessel. The reaction is typically carried out at elevated temperatures (e.g., 150-180 °C) for several hours.

-

Work-up and Purification:

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is washed with brine (saturated NaCl solution) to remove any aqueous impurities.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product is purified by vacuum distillation to obtain the final syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Determination of Physical Properties

4.2.1. Boiling Point Determination (Thiele Tube Method):

-

A small amount of the purified liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.2.2. Density Measurement:

-

A known volume of the liquid is accurately measured using a calibrated pipette.

-

The mass of this volume is determined using an analytical balance.

-

The density is calculated by dividing the mass by the volume (ρ = m/V).

4.2.3. Solubility Assessment:

-

A small, measured amount of the compound is added to a test tube.

-

A specific volume of a solvent (e.g., water, ethanol, hexane) is added.

-

The mixture is agitated vigorously.

-

Solubility is determined by visual inspection for the presence of a single, clear phase (soluble) or the persistence of undissolved material or two distinct phases (insoluble).

Biological Relevance and Signaling Pathways

Derivatives of bicyclo[2.2.1]hept-2-ene have been investigated for their potential as anticancer agents due to their interaction with Vascular Endothelial Growth Factor (VEGF) receptors. The VEGF signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.

VEGF Receptor Signaling Pathway

The following diagram illustrates the general VEGF receptor signaling cascade, which can be potentially modulated by bicyclo[2.2.1]hept-2-ene derivatives.

Caption: VEGF Receptor Signaling Pathway and Potential Inhibition.

Experimental and Logical Workflows

The following diagram outlines the logical workflow from synthesis to the characterization of the target compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the physical properties and relevant biological context for Einecs 278-650-1. While specific experimental data for this compound is limited, the provided information on its analogue, along with detailed experimental protocols and pathway diagrams, offers a robust starting point for researchers and drug development professionals. Further experimental validation is recommended to precisely determine the physicochemical characteristics of this compound.

An In-depth Technical Guide to syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The information is tailored for professionals in chemical research and drug development who require detailed technical information.

Chemical Structure and Properties

syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is a derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. The structure features a phenylmethoxy (benzyloxy) methyl group at the 7-position of the bicyclic system. The "syn" designation indicates that this substituent is oriented on the same side of the bicyclic ring as the carbon-carbon double bond. The "(±)" notation signifies that the compound is a racemic mixture of both enantiomers.

Due to the limited availability of experimental data in public literature, a comprehensive table of quantitative properties for the final product is not available. However, data for the key precursor, syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene, and general properties of related compounds are provided below for reference.

| Property | Value | Reference |

| Precursor: syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene | ||

| CAS Number | 13118-70-2 | [1] |

| Molecular Formula | C₈H₁₂O | |

| Molecular Weight | 124.18 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 85-87 °C at 12 mmHg | |

| Target Compound: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene | ||

| Molecular Formula | C₁₅H₁₈O | |

| Molecular Weight | 214.30 g/mol |

Synthetic Pathway

The synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene can be achieved through a two-step process, starting from a suitable 7-substituted norbornene precursor. A plausible and efficient route involves the benzylation of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.

Caption: Synthetic workflow for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Experimental Protocols

Step 1: Synthesis of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene (Precursor)

A common method for the synthesis of 7-hydroxynorbornene derivatives involves the reduction of the corresponding ketone. The syn-isomer is often favored in the reduction of 7-norbornenone.

Materials:

-

7-Norbornenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 7-norbornenone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.

Step 2: Synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

The final product is synthesized via a Williamson ether synthesis, which involves the reaction of the alkoxide of the precursor with benzyl bromide.

Materials:

-

syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of syn-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

The mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] This is a single, concerted step where the nucleophilic alkoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether and the displacement of the halide leaving group.[2]

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Stereochemical Considerations

The stereochemistry at the 7-position of the bicyclo[2.2.1]heptane system is a critical aspect of its synthesis. The "syn" and "anti" isomers refer to the orientation of the substituent relative to the double bond. In the case of 7-substituted norbornenes, the "syn" isomer has the substituent on the same side as the double bond, while the "anti" isomer has it on the opposite side.

The stereochemical outcome of reactions at the 7-position can be influenced by steric and electronic factors. For instance, the reduction of 7-norbornenone often favors the formation of the syn-alcohol due to the steric hindrance of the endo-hydrogens on the ethano bridge, which directs the approach of the reducing agent to the less hindered face.

Caption: Factors influencing the stereochemical outcome in the synthesis of 7-substituted norbornenes.

Conclusion

This technical guide outlines the chemical structure and a viable synthetic route for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. While specific experimental data for the final compound is scarce, the provided protocols for its synthesis from a known precursor offer a solid foundation for its preparation in a laboratory setting. The detailed mechanistic and stereochemical insights are intended to aid researchers in the design and execution of synthetic strategies involving this and related bicyclic compounds. Further experimental investigation is warranted to fully characterize the physicochemical and biological properties of this molecule.

References

Einecs 278-650-1 CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 278-650-1. This document outlines its associated Chemical Abstracts Service (CAS) number and known synonyms, presenting the data in a clear, tabular format for ease of reference.

Data Presentation

The following table summarizes the core identifiers for EINECS 278-650-1.

| Identifier | Value |

| EINECS Number | 278-650-1 |

| CAS Number | 77256-87-2[1] |

| Primary Synonym | syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-5-ene-2-carbonitrile[1] |

Logical Relationship of Identifiers

Chemical substances are often assigned multiple identifiers for tracking and regulatory purposes. The diagram below illustrates the hierarchical relationship between the EINECS number, its corresponding CAS number, and its chemical name.

Caption: Relationship between EINECS, CAS, and Synonym.

References

Technical Guide: Solubility Profile of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide leverages principles of chemical structure and polarity to predict solubility. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine precise solubility values in their solvents of interest.

Predicted Solubility Data

The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene contains both a nonpolar bicyclic alkene core and a more polar (phenylmethoxy)methyl substituent. This dual character suggests its solubility across a range of organic solvents. The nonpolar bicycloalkane framework indicates good solubility in nonpolar solvents, while the benzyl ether group, with its ether oxygen and aromatic ring, introduces polarity, allowing for interaction with polar solvents.

Based on these structural characteristics, the following table summarizes the predicted solubility of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Soluble | The nonpolar bicyclic core is structurally similar to these solvents, leading to favorable van der Waals interactions. |

| Slightly Polar | Toluene, Diethyl Ether | Soluble | Toluene's aromatic ring can interact favorably with the phenyl group of the solute. Diethyl ether is a good solvent for many organic compounds due to its ability to solvate both nonpolar and polar parts. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents can effectively solvate the entire molecule, interacting with both the hydrocarbon backbone and the polar ether linkage. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The polarity of these solvents will interact with the ether group, but the large nonpolar hydrocarbon portion may limit high solubility. Hydrogen bonding is not as significant as with more polar solutes. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Sparingly Soluble | The predominantly nonpolar character of the molecule will likely lead to poor solubility in highly polar, protic solvents like water. Solubility in DMSO may be slightly better due to its strong solvating power. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a general procedure for determining the solubility of a solid organic compound like syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene in a given organic solvent.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.

Materials:

-

syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Visualizations

Logical Relationship of Structure to Solubility

The following diagram illustrates how the structural components of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene influence its predicted solubility in different types of solvents.

Caption: Structural components and their influence on solubility.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of the compound.

Caption: Workflow for experimental solubility determination.

General Synthetic Pathway

While specific reaction conditions can vary, the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene generally involves the reaction of a suitable bicyclo[2.2.1]hept-2-ene precursor with a benzyl-containing reagent. The following diagram illustrates a plausible synthetic workflow.

Caption: General synthetic workflow for the target compound.

Unveiling syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, a specialized bicyclic alkene with potential applications in medicinal chemistry and materials science. This document details its commercial unavailability, a feasible synthetic route, and expected analytical data based on structurally related compounds.

Commercial Availability

Proposed Synthesis: Diels-Alder Reaction

The most practical approach for the synthesis of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is through a Diels-Alder reaction. This powerful cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[1] For the target compound, the reactants would be freshly cracked cyclopentadiene (the diene) and benzyl allyl ether (the dienophile).

Cyclopentadiene is highly reactive and readily dimerizes at room temperature to dicyclopentadiene.[2] Therefore, it must be obtained by "cracking" the dimer via a retro-Diels-Alder reaction immediately before use.[2] The subsequent reaction with benzyl allyl ether is expected to yield a mixture of syn and anti isomers, from which the desired syn isomer can be isolated using chromatographic techniques.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: Synthetic and purification workflow.

Detailed Experimental Protocol

The following is a proposed experimental protocol based on general procedures for Diels-Alder reactions involving cyclopentadiene.[3]

Materials:

-

Dicyclopentadiene

-

Benzyl allyl ether

-

Anhydrous diethyl ether (or other suitable solvent)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over.[2] Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.

-

Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzyl allyl ether (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath. To this, add the freshly prepared cyclopentadiene (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the syn and anti isomers.

Data Presentation: Expected Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₈O |

| Molecular Weight | 214.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not determined; expected to be >200 °C at atm. pressure |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Hexane) |

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals for olefinic protons (~6.0-6.2 ppm), bridgehead protons, benzylic protons (~4.5 ppm), methylene protons of the benzyl group, and protons of the bicyclic framework. |

| ¹³C NMR (CDCl₃) | Signals for olefinic carbons (~135-140 ppm), aromatic carbons, benzylic carbon, and aliphatic carbons of the bicyclic system. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 214. A prominent fragment would be expected from the loss of the benzyl group. |

| IR (thin film) | C-H stretching (aromatic and aliphatic), C=C stretching (~1580-1640 cm⁻¹), and C-O stretching. |

Potential Applications in Drug Discovery

Bicyclo[2.2.1]heptane and heptene scaffolds are considered "conformationally rigid" and are of great interest in drug design.[6] They serve as bioisosteres for phenyl rings and can be used to create novel nucleoside analogs with potential antiviral or anticancer activities. The title compound could serve as a key intermediate in the synthesis of such carbocyclic nucleoside analogs.

The diagram below illustrates a hypothetical logical relationship for the application of the title compound in the development of novel therapeutic agents.

Caption: Logical pathway for drug discovery applications.

Conclusion

syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is a valuable, albeit commercially unavailable, building block for synthetic chemistry. Its preparation via a Diels-Alder reaction is a feasible and well-established method. The rigid bicyclic core of this molecule makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the field of carbocyclic nucleosides. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the potential of this intriguing compound.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. sciforum.net [sciforum.net]

- 4. Bicyclo[2.2.1]hept-2-ene, 2-methyl- [webbook.nist.gov]

- 5. EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, a key bicyclic intermediate in synthetic organic chemistry. The document details the synthetic pathway, diastereomeric and enantiomeric considerations, and robust protocols for the resolution of its racemic form.

Introduction to the Stereochemistry of 7-Substituted Norbornenes

The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a rigid bicyclic olefin that serves as a versatile scaffold in the synthesis of complex molecules, including pharmaceuticals and functional materials. Substitution at the C7 position introduces a stereocenter, leading to the formation of diastereomers designated as syn and anti.

-

syn isomer: The substituent at C7 is oriented on the same side as the carbon-carbon double bond.

-

anti isomer: The substituent at C7 is oriented on the opposite side of the carbon-carbon double bond.

The target molecule, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene, exists as a racemic mixture of two enantiomers. The control and separation of these stereoisomers are critical for applications where specific three-dimensional arrangements are required, particularly in drug development and asymmetric catalysis.

Synthesis and Diastereomer Separation

The primary route to the bicyclo[2.2.1]hept-2-ene core is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of 7-substituted norbornenes, cyclopentadiene is a highly reactive and commonly used diene.[1] The reaction of cyclopentadiene with an appropriate dienophile, in this case, benzyl allyl ether, yields a mixture of the syn and anti diastereomers of 7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Expected Quantitative Data from Synthesis

The following table summarizes the anticipated quantitative data for the synthesis and separation of the syn and anti diastereomers, based on typical outcomes for similar Diels-Alder reactions.

| Parameter | Expected Value | Notes |

| Overall Yield | 60-75% | Combined yield of syn and anti isomers after purification. |

| syn:anti Ratio | 1:1 to 2:1 | This ratio can be influenced by reaction temperature and pressure. |

| Purity of Isomers | >98% | After separation by column chromatography. |

Experimental Protocol: Synthesis and Diastereomer Separation

Materials and Reagents

-

Dicyclopentadiene

-

Benzyl allyl ether

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to 170 °C and distilling the resulting cyclopentadiene monomer (b.p. 41 °C).[1] Keep the collected cyclopentadiene on ice to prevent dimerization.

-

Diels-Alder Reaction: In a pressure-sealed tube, dissolve benzyl allyl ether (1.0 equivalent) in anhydrous toluene. Add freshly distilled cyclopentadiene (2.0 equivalents). Seal the tube and heat the reaction mixture at 120 °C for 18 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product, a mixture of syn and anti diastereomers, is then purified and the isomers are separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Enantiomeric Resolution of the syn Racemate

The resolution of the racemic syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is achieved through a multi-step process involving debenzylation, enzymatic kinetic resolution of the resulting primary alcohol, and subsequent separation of the enantiomers. Lipases are particularly effective for the kinetic resolution of racemic alcohols.[2][3][4]

Proposed Workflow for Enantiomeric Resolution

The following diagram illustrates the workflow for the synthesis and resolution of the target compound.

Expected Quantitative Data from Resolution

The following table presents the anticipated results from the enzymatic kinetic resolution of the racemic alcohol derived from the syn isomer.

| Parameter | Expected Value | Notes |

| Conversion | ~50% | Optimal for kinetic resolution to achieve high enantiomeric excess for both enantiomers.[5] |

| Enantiomeric Excess (ee) of Unreacted Alcohol | >95% | The slower reacting enantiomer remains. |

| Enantiomeric Excess (ee) of Acylated Product | >95% | The faster reacting enantiomer is acylated. |

| Enantiomeric Ratio (E) | >100 | A measure of the enzyme's selectivity.[5] |

Experimental Protocol: Enantiomeric Resolution

Debenzylation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

-

Reaction Setup: Dissolve the racemic syn isomer in ethanol in a flask. Add a catalytic amount of 10% palladium on carbon.

-

Hydrogenolysis: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature for 12 hours.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the racemic alcohol, syn-(±)-7-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene.

Enzymatic Kinetic Resolution

-

Reaction Setup: To a solution of the racemic alcohol in an organic solvent (e.g., hexane or isooctane), add an acyl donor such as vinyl acetate (2.0 equivalents).[6]

-

Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture.[4] Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination and Work-up: When approximately 50% conversion is reached, filter off the enzyme. Remove the solvent and excess acyl donor under reduced pressure.

-

Separation of Enantiomers: The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.

Determination of Enantiomeric Excess

The enantiomeric excess of the resolved alcohol and the acylated product should be determined using chiral GC or HPLC.[7] The absolute configuration of the separated enantiomers would typically be determined by X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds.

Conclusion

The stereochemistry of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is multifaceted, involving both diastereomeric and enantiomeric forms. The synthesis via a Diels-Alder reaction provides access to the syn and anti diastereomers, which can be separated chromatographically. The resolution of the racemic syn isomer can be effectively achieved through a debenzylation followed by a lipase-catalyzed kinetic resolution of the resulting primary alcohol. The protocols and data presented in this guide offer a robust framework for the preparation and stereochemical control of this valuable synthetic intermediate.

References

- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Unlocking Potential: A Technical Guide to the Research Applications of Bicyclo[2.2.1]hept-2-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, scaffold is a rigid, strained bicyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique conformational constraints and reactive double bond make it a versatile building block for the synthesis of complex molecules with valuable applications in medicinal chemistry, polymer science, and materials engineering. This in-depth technical guide explores the core research applications of bicyclo[2.2.1]hept-2-ene derivatives, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Medicinal Chemistry: Targeting Cancer and Viral Infections

The rigid bicyclo[2.2.1]heptane framework serves as a valuable non-aromatic and non-planar scaffold in drug design, allowing for the exploration of three-dimensional chemical space. This has led to the development of potent and selective therapeutic agents, particularly in the fields of oncology and virology.

Anticancer Applications: CXCR2 Antagonism in Metastasis

The chemokine receptors CXCR1 and CXCR2 play a pivotal role in cancer progression and metastasis.[1][2] Antagonizing these receptors has emerged as a promising therapeutic strategy.[1] A series of N,N'-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety have been identified as potent and selective CXCR2 antagonists.[1][3]

| Compound | R2 Substituent | CXCR2 IC50 (μM)[1] | Selectivity Ratio (CXCR1 IC50 / CXCR2 IC50)[1] |

| 1a | - | 0.062 | 113 |

| 2a | Methyl | 3.8 | - |

| 2b | Cyano | 0.45 | - |

| 2e | (structure with bicyclo[2.2.1]heptane) | 0.048 | 60.4 |

This protocol outlines the general synthetic route for preparing the target compounds.[4]

-

Nitro Reduction: An appropriate nitro-containing precursor is reduced to the corresponding aniline. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Nucleophilic Substitution with Diethoxycyclobutenedione: The resulting aniline undergoes a nucleophilic substitution reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione to yield a key intermediate.

-

Amine Substitution: The ethoxy group on the intermediate is then displaced by reacting it with bicyclo[2.2.1]heptan-2-amine to afford the final N,N'-diarylsquaramide product.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

The following diagrams illustrate the CXCR2 signaling pathway in cancer metastasis and the synthetic workflow for the preparation of the bicyclo[2.2.1]heptane-containing CXCR2 antagonists.

Antiviral Applications: Targeting Influenza and Other Viruses

Derivatives of bicyclo[2.2.1]heptane, particularly those derived from natural products like camphor, have demonstrated significant antiviral activity.[5][6] These compounds often incorporate other pharmacophores, such as adamantane, to enhance their efficacy.[7][8]

| Compound | Virus | IC50 (μM) | Reference |

| Compound with 1,7,7-trimethylbicyclo[2.2.1]heptane backbone | Influenza A (H1N1) | Varies | [5] |

| Thiazole derivative 4b | Vaccinia Virus | 3.7 | [9] |

| Thiazole derivative 4c | Vaccinia Virus | 2.4 | [9] |

| Thiazole derivative 4e | Vaccinia Virus | 3.3 | [9] |

| Thiazolidin-4-one derivative 8b | Vaccinia Virus | 9.5 | [9] |

| 1'-Homocarbanucleoside analog 6j | Herpes Simplex Virus-1 | 15 ± 2 | [10] |

| 1'-Homocarbanucleoside analog 6d | Herpes Simplex Virus-1 | 21 ± 4 | [10] |

| 1'-Homocarbanucleoside analog 6f | Herpes Simplex Virus-1 | 28 ± 4 | [10] |

This protocol describes the synthesis of N-acylhydrazones from d-(+)-camphor, which have shown antiviral activity.[5]

-

Hydrazone Formation: d-(+)-camphor is reacted with hydrazine hydrate in the presence of acetic acid to form camphor hydrazone.

-

N-Acylation: The camphor hydrazone is then N-acylated using various acid anhydrides or acid chlorides. For example, to a solution of the carboxylic acid and triethylamine in chloroform, ethyl chloroformate is added dropwise. After stirring, a solution of camphor hydrazone in chloroform is added to yield the final N-acylhydrazone product.

-

Purification: The product is purified by standard methods such as crystallization or column chromatography.

Polymer Chemistry: Ring-Opening Metathesis Polymerization (ROMP)

Bicyclo[2.2.1]hept-2-ene and its derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP) due to their high ring strain.[11][12] ROMP allows for the synthesis of polymers with well-defined microstructures and a wide range of functionalities, leading to materials with tailored properties.[11][12][13]

| Polymer | Glass Transition Temperature (Tg) (°C) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Polynorbornene | 35-45 | Varies | Varies | [14] |

| Poly(3-pentafluorophenyltricyclononene-7) | >300 | 4.1 x 10^5 | 3.6 | [15] |

| Polynorbornenes with cyclic fluoroalkyl side groups | Varies | Varies | Varies | [3] |

| Polynorbornadiene diester derivatives | Varies | (1.6-11.2) x 10^4 | 1.04-1.21 | [12] |

This protocol describes a living ROMP of N-amino norbornene imide monomers using Grubbs' third-generation catalyst (G3).[16]

-

Monomer Synthesis: The N-amino norbornene imide monomer is synthesized from cis-5-norbornene-exo-2,3-dicarboxylic anhydride and hydrazine.

-

Polymerization: In a glovebox, the monomer is dissolved in dichloromethane. A solution of Grubbs' third-generation catalyst in dichloromethane is then added to the monomer solution. The reaction is stirred at room temperature.

-

Termination: The polymerization is terminated by the addition of ethyl vinyl ether.

-

Purification: The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

The following diagram illustrates the general workflow of a ROMP reaction.

Conclusion

The bicyclo[2.2.1]hept-2-ene scaffold is a powerful and versatile tool in the hands of researchers. Its unique structural features have enabled the development of promising drug candidates for cancer and viral diseases, as well as the synthesis of advanced polymeric materials with tunable properties. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and innovation in these exciting areas. As our understanding of the structure-activity and structure-property relationships of these derivatives continues to grow, so too will their impact on science and technology.

References

- 1. Synthesis of d-(+)-camphor-based N-acylhydrazones and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Handling and Storage of Einecs 278-650-1

Chemical Identification: syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene Einecs Number: 278-650-1 CAS Number: 77256-87-2

To our valued researchers, scientists, and drug development professionals:

This guide is intended to provide comprehensive handling and storage guidelines for the chemical compound identified as Einecs 278-650-1, also known as syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. However, after a thorough and extensive search of publicly available chemical databases and safety literature, a comprehensive and verified Safety Data Sheet (SDS) containing detailed quantitative data for this specific compound could not be located.

The information presented herein is aggregated from general chemical safety principles and data from structurally similar compounds. It is imperative to treat this substance with caution and to conduct a thorough risk assessment before handling. The absence of a specific SDS necessitates a conservative approach to safety protocols.

Hazard Summary

While a specific hazard profile for this compound is not available, data from analogous bicyclo[2.2.1]heptene derivatives suggest the following potential hazards. It is crucial to handle this compound as if it possesses these risks until more specific data becomes available.

Potential Health Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Environmental Hazards:

-

Information on the environmental impact of this specific substance is not available. However, it is good practice to prevent any chemical from entering the environment.

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, the following precautionary measures and personal protective equipment are strongly recommended.

| Precautionary Statement | Personal Protective Equipment (PPE) |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. |

| P264: Wash skin thoroughly after handling. | Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. |

| P270: Do not eat, drink or smoke when using this product. | General Hygiene: Maintain good laboratory hygiene. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | Eye Protection: Wear chemical safety goggles or a face shield. Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. |

Handling and Storage Guidelines

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling

-

Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: Some bicyclo[2.2.1]heptene derivatives are air-sensitive. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Spill Procedures: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

-

Ventilation: Ensure the storage area is well-ventilated.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.

-

Security: Given that this is a research chemical, it should be stored in a secure, locked location accessible only to authorized personnel.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific experimental protocols or established signaling pathways for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. Researchers working with this compound will need to develop their own protocols based on the intended application and general principles of organic chemistry and pharmacology.

Visualization of Logical Relationships

Due to the lack of specific data on experimental workflows or signaling pathways for this compound, a meaningful diagram cannot be generated at this time. A generalized laboratory workflow for handling a potentially hazardous chemical is presented below as a logical guide.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The information provided is based on data from similar chemical structures and may not be fully representative of the specific hazards of this compound. All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment. The user assumes all responsibility for the safe handling, storage, and disposal of this substance.

Methodological & Application

Application Note: Stereoselective Epoxidation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epoxidation of bicyclic alkenes, such as derivatives of bicyclo[2.2.1]hept-2-ene (norbornene), is a fundamental transformation in organic synthesis, providing access to strained epoxide rings that are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of this reaction is of paramount importance and is highly influenced by the steric and electronic environment of the alkene. In the case of 7-substituted norbornenes, the facial selectivity of the epoxidation (exo vs. endo attack) is dictated by the nature and orientation of the substituent on the C7 bridge. For syn-7-substituted norbornenes, the substituent can sterically hinder the exo face of the double bond, leading to a preferential attack of the oxidizing agent from the less hindered endo face.[1][2]

This application note provides a detailed protocol for the stereoselective epoxidation of syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene using meta-chloroperoxybenzoic acid (m-CPBA). The bulky syn-benzyloxymethyl group is expected to direct the epoxidation to the endo face of the bicyclic system.

Reaction Scheme

Experimental Protocol

Materials:

-

syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. To this stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Upon completion, cool the reaction mixture again to 0 °C.

-

Quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired epoxide products.

Data Presentation

The following table summarizes typical quantitative data for the epoxidation of syn-7-substituted norbornenes, which can be expected for the title compound.

| Parameter | Value |

| Starting Material | 1.0 g (4.67 mmol) |

| m-CPBA (77%) | 1.26 g (5.60 mmol) |

| Solvent (DCM) | 47 mL |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Isolated Yield (Total) | ~85-95% |

| Diastereomeric Ratio | >10:1 (endo : exo) |

| Purification Method | Flash Column Chromatography |

Note: The diastereomeric ratio is an estimation based on the directing effect of bulky syn-substituents on norbornene systems and should be confirmed experimentally by methods such as NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the epoxidation reaction.

Caption: Workflow for the epoxidation of the bicyclic alkene.

Stereochemical Rationale

This diagram illustrates the rationale behind the observed stereoselectivity.

Caption: Rationale for the preferential endo-epoxidation.

References

Application Notes and Protocols for Diels-Alder Reactions

Disclaimer: Initial searches for a specific chemical entity corresponding to "Einecs 278-650-1" for use in Diels-Alder reactions did not yield a definitive, single compound. The EINECS number appears in various contexts but is not consistently associated with a specific diene or dienophile used in this type of reaction. Therefore, these application notes and protocols are based on a classic and well-documented example of the Diels-Alder reaction: the cycloaddition of cyclopentadiene with maleic anhydride. This example serves to illustrate the principles, experimental setup, and potential applications relevant to researchers, scientists, and drug development professionals.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1] It involves the reaction of a conjugated diene with a substituted alkene, known as a dienophile, to form a cyclohexene derivative.[1][2] This reaction is highly valued for its stereospecificity and regioselectivity, making it a crucial tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3]

Key Principles:

-

Concerted Mechanism: The reaction proceeds through a single, cyclic transition state without the formation of any intermediates.[1]

-

Stereospecificity: The stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring.[4]

-

The endo Rule: In reactions involving cyclic dienes, the endo product is typically the kinetically favored product. This is due to secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state.[4]

-

Electron Demand: The reaction rate is generally enhanced when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups).[3][5]

Applications in Drug Development

The ability to form complex cyclic systems with high stereocontrol makes the Diels-Alder reaction invaluable in medicinal chemistry and drug development. It is employed in the synthesis of a wide array of therapeutic agents, including steroids, alkaloids, and prostaglandins. A notable application is in the synthesis of complex natural products with biological activity, where the creation of specific stereoisomers is critical for efficacy.[3] For instance, the core structures of various antiviral and anticancer agents have been constructed using this methodology. The convergence of bringing together two complex molecular fragments in a predictable manner is a significant advantage in the multi-step synthesis of drug candidates.[3]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol details the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile).

Materials:

-

Dicyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Hexane or Ligroin (petroleum ether)[6]

-

Fractional distillation apparatus

-

Erlenmeyer flask or reaction vial

-

Stir bar or spin vane

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel or Craig tube with centrifuge)[7]

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as the more stable dimer, dicyclopentadiene, at room temperature. To obtain the reactive monomer, dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction. This is achieved by fractional distillation of dicyclopentadiene at a temperature of around 170-190°C.[8] The cyclopentadiene monomer will distill at a much lower temperature (around 40-45°C).[8] The freshly distilled cyclopentadiene should be used immediately or stored at low temperatures to prevent re-dimerization.[8]

-

Reaction Setup: In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate.[6] Gentle warming may be required to fully dissolve the solid. Once dissolved, add 4.0 mL of ligroin or hexane and mix well.[6]

-

Initiation of the Diels-Alder Reaction: To the solution of maleic anhydride, add 1.0 mL of the freshly prepared cyclopentadiene.[6] The reaction is exothermic and may cause the solvent to boil briefly.[6]

-

Crystallization and Product Isolation: A white precipitate of the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, should begin to form.[6] Allow the flask to cool to room temperature to continue the crystallization process. After approximately 15 minutes, cool the mixture in an ice bath to maximize the product yield.[6][7]

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any unreacted starting materials. Allow the product to air dry.

Characterization:

The final product can be characterized by its melting point and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.[6]

Quantitative Data

The following table summarizes typical quantitative data for the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

| Parameter | Value | Reference |

| Reactants | ||

| Maleic Anhydride | 1.003 g | [6] |

| Cyclopentadiene | 1.0 mL | [6] |

| Solvents | ||

| Ethyl Acetate | 4.0 mL | [6] |

| Ligroin (Petroleum Ether) | 4.0 mL | [6] |

| Reaction Conditions | ||

| Temperature | Room temperature, followed by ice bath | [6][7] |

| Reaction Time | ~15 minutes for initial precipitation | [6] |

| Product | ||

| Theoretical Yield | Varies based on limiting reagent | |

| Typical Actual Yield | 70-90% | [6] |

| Melting Point | 164-165 °C |

Visualizations

Diels-Alder Reaction Mechanism

Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Experimental Workflow

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. praxilabs.com [praxilabs.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. unwisdom.org [unwisdom.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Synthesis of Nucleoside Analogues from syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of therapeutic agents, demonstrating significant antiviral and anticancer properties.[1][2][3] Their structure, which replaces the furanose oxygen of natural nucleosides with a methylene group, often imparts increased metabolic stability. The use of conformationally locked scaffolds, such as the bicyclo[2.2.1]heptane system, can pre-organize the molecule into a bioactive conformation, potentially enhancing its interaction with target enzymes like viral polymerases.[1][4][5] This document provides detailed protocols for the synthesis of novel purine and pyrimidine nucleoside analogues starting from the versatile building block, syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. The synthetic strategy focuses on the functionalization of the double bond, introduction of an amino group, and subsequent construction or coupling of nucleobases.

Overall Synthetic Workflow

The multi-step synthesis begins with the functionalization of the olefin in the starting bicyclic compound. This is followed by a series of transformations to introduce an amino group, which serves as the anchor point for the nucleobase. The nucleobase can be built onto the amine or coupled directly in a later step. Final deprotection steps yield the target nucleoside analogues.

References

- 1. CCCC 2005, Volume 70, Issue 4, Abstracts pp. 519-538 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the Double Bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the double bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene. This bicyclic alkene is a valuable intermediate in the synthesis of complex molecules, including nucleoside analogues and other pharmacologically active compounds. The functionalization of its double bond allows for the introduction of diverse functionalities and the construction of stereochemically rich structures.

Overview of Double Bond Functionalization

The double bond in syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene is amenable to a variety of transformations, including epoxidation, dihydroxylation, and ozonolysis. The stereochemical outcome of these reactions is influenced by the steric and electronic properties of the syn-7-substituent. Theoretical studies suggest that the syn-alkoxymethyl group can direct electrophilic attack to the exo face of the bicyclic system.

Epoxidation

Epoxidation of the double bond yields a reactive epoxide ring, which can be further opened by various nucleophiles to introduce a wide range of functional groups. The stereoselectivity of the epoxidation is a key consideration.

Stereoselectivity

A computational DFT study on the epoxidation of 7-syn-substituted bicyclo[2.2.1]hept-2-enes with peroxy acids predicts that a syn-hydroxy substituent strongly directs the oxidant to the exo face through hydrogen bonding.[1][2] In contrast, sterically demanding groups like methyl or chloro at the syn-7 position can favor the formation of the endo-epoxide due to steric repulsion.[1][2] For the title compound, the syn-(phenylmethoxy)methyl group is expected to favor exo-epoxidation.

Experimental Protocol: exo-Epoxidation

This protocol is a general procedure for the epoxidation of norbornene derivatives and can be adapted for syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene.

Materials:

-

syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve syn-(±)-7-[(phenylmethoxy)methyl]bicyclo[2.2.1]hept-2-ene (1.0 equiv) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding epoxide.

Quantitative Data:

| Substituent at 7-syn position | Reagent | Predominant Isomer | Reference |

| H | Peroxy acid | exo | [1] |

| OH | Peroxy acid | exo | [1] |

| Cl | Peroxy acid | endo | [1] |

| CH₃ | Peroxy acid | endo | [1] |

Reaction Pathway

References

Application Notes and Protocols for the Preparation of Physiologically Active Compounds Using 2-((3-Aminopropyl)amino)ethanol (EINECS 278-650-1)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-((3-aminopropyl)amino)ethanol, also known as N-(2-hydroxyethyl)-1,3-propanediamine (CAS: 4461-39-6), in the synthesis of physiologically active compounds. This versatile trifunctional building block, possessing a primary amine, a secondary amine, and a primary hydroxyl group, serves as a key intermediate in the preparation of a variety of pharmacologically relevant molecules.[1]

Introduction to 2-((3-Aminopropyl)amino)ethanol

2-((3-Aminopropyl)amino)ethanol is a colorless to light yellow liquid with the molecular formula C₅H₁₄N₂O. Its unique structure allows for a range of chemical transformations, making it a valuable synthon in medicinal chemistry. The nucleophilic nature of its amine groups and the reactivity of its hydroxyl group enable its incorporation into diverse molecular scaffolds to introduce specific amine-alcohol functionalities, which can be crucial for therapeutic efficacy.[1]

Application in the Synthesis of Antihypertensive Quinazoline Derivatives

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects. The incorporation of an amino-alcohol side chain, facilitated by reagents like 2-((3-aminopropyl)amino)ethanol, can significantly influence the biological activity of the resulting quinazoline derivatives.

A key application of 2-((3-aminopropyl)amino)ethanol is in the synthesis of 2,4-disubstituted quinazoline derivatives, which have shown promise as potent antihypertensive agents. These compounds often exert their effects by acting as α1-adrenergic receptor antagonists.

The general synthetic strategy involves the reaction of a suitable quinazoline precursor with 2-((3-aminopropyl)amino)ethanol. The primary and secondary amine functionalities of 2-((3-aminopropyl)amino)ethanol can be selectively reacted under controlled conditions to achieve the desired substitution pattern on the quinazoline core.

Experimental Protocols

This protocol outlines a general method for the nucleophilic substitution reaction between a 2-chloroquinazoline and 2-((3-aminopropyl)amino)ethanol.

Materials:

-

2-Chloro-4-substituted-quinazoline

-

2-((3-Aminopropyl)amino)ethanol (this compound)

-

Anhydrous isopropanol

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-chloro-4-substituted-quinazoline (1.0 eq) in anhydrous isopropanol (10 mL/mmol), add 2-((3-aminopropyl)amino)ethanol (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-((3-(2-hydroxyethylamino)propyl)amino)-substituted quinazoline derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The biological activity of the synthesized quinazoline derivatives is typically evaluated through in vitro and in vivo assays. The following table provides a template for summarizing the antihypertensive activity of newly synthesized compounds.

| Compound ID | Structure | In Vitro α1-Adrenergic Receptor Binding Affinity (Ki, nM) | In Vivo Antihypertensive Activity (% Reduction in Mean Arterial Pressure) |

| Control (Prazosin) | N/A | 0.5 | 35 ± 4 |

| Derivative 1 | [Structure of Derivative 1] | [Value] | [Value] |

| Derivative 2 | [Structure of Derivative 2] | [Value] | [Value] |

| Derivative 3 | [Structure of Derivative 3] | [Value] | [Value] |

Signaling Pathways

The antihypertensive effects of the synthesized quinazoline derivatives are often mediated through the blockade of α1-adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines (e.g., norepinephrine) to these receptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

Conclusion

2-((3-Aminopropyl)amino)ethanol (this compound) is a valuable and versatile building block for the synthesis of physiologically active compounds, particularly in the development of novel antihypertensive agents based on the quinazoline scaffold. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this intermediate in their synthetic and medicinal chemistry programs. Further derivatization and biological evaluation are encouraged to identify new lead compounds with improved pharmacological profiles.

References

Application Notes and Protocols: Swern Oxidation of Bicyclo[2.2.1]hept-2-ene Diols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Swern oxidation is a widely utilized and reliable method in organic synthesis for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively.[1] This reaction is renowned for its mild conditions, broad functional group tolerance, and avoidance of toxic heavy metals like chromium.[2][3] It employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine.[1][4] A key advantage is that primary alcohols are oxidized to aldehydes without further oxidation to carboxylic acids.[5]

This document provides detailed protocols for the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol to synthesize bicyclo[2.2.1]hept-5-ene-2,3-dione, a valuable intermediate in synthetic chemistry.[6][7] The procedures described are based on established literature methods, offering high yields and operational simplicity.[6]

Reaction Principle and Mechanism

The Swern oxidation proceeds through several distinct steps.[8] First, DMSO is activated at a low temperature (typically -78 °C) by oxalyl chloride or a similar agent to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, releasing carbon monoxide and carbon dioxide in the process.[1][2] The alcohol substrate then attacks this electrophilic sulfur species, forming a key alkoxysulfonium ion.[8] Finally, the addition of a non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the desired ketone or aldehyde, along with dimethyl sulfide (DMS) and a protonated base.[5]

Caption: Logical workflow of the Swern oxidation mechanism.

Experimental Protocols

Two primary protocols for the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol are presented. The first utilizes trifluoroacetic anhydride for activation, which has been reported to provide a higher yield.[6] The second employs the more conventional oxalyl chloride.

Protocol 1: Improved Swern Oxidation with Trifluoroacetic Anhydride

This method results in a higher yield of the desired dione.[6]

Materials and Reagents:

-

Bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Aqueous sodium hydroxide solution

-

Dry ice-acetone bath

-

Standard glassware for inert atmosphere reactions

Stoichiometry:

| Reagent | Molar Eq. (vs. Diol) |

|---|---|

| Bicyclo[2.2.1]hept-5-ene-2,3-diol | 1.0 |

| Dimethyl sulfoxide (DMSO) | 3.15 |

| Trifluoroacetic anhydride (TFAA) | 2.85 |

| Triethylamine (TEA) | 5.27 |

Procedure:

-

To a solution of dimethyl sulfoxide (14.79 g, 189 mmol) in dichloromethane (100 mL), cooled to -78 °C using a dry ice-acetone bath, add trifluoroacetic anhydride (35.92 g, 171 mmol) dropwise over 40 minutes.[6] Maintain the temperature below -70 °C.

-

After the addition is complete, add a solution of bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol (7.50 g, 60 mmol) in dichloromethane (30 mL) to the reaction mixture over 10 minutes.[6]

-

Stir the mixture at -78 °C for an additional 2 hours.[6]

-

Add triethylamine (31.98 g, 316 mmol) to the solution.[6]

-

Continue stirring the mixture for 3 hours at -78 °C, then allow it to warm to room temperature.[6]

-

Quench the reaction by adding an aqueous sodium hydroxide solution.[6]

-

Extract the product with dichloromethane (6 x 20 mL).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography or recrystallization as needed.

Protocol 2: Standard Swern Oxidation with Oxalyl Chloride

This protocol uses the classical Swern activator, oxalyl chloride.

Materials and Reagents:

-

Bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium or sodium sulfate

-

Dry ice-acetone bath

Stoichiometry:

| Reagent | Molar Eq. (vs. Diol) |

|---|---|

| Bicyclo[2.2.1]hept-5-ene-2,3-diol | 1.0 |

| Oxalyl chloride | ~2.0 |

| Dimethyl sulfoxide (DMSO) | ~3.0 |

| Triethylamine (TEA) | ~4.0-5.0 |

Procedure:

-

Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane and cool it to -78 °C in a flask equipped with a stirring bar under an inert atmosphere.[2]

-